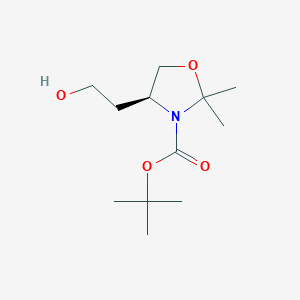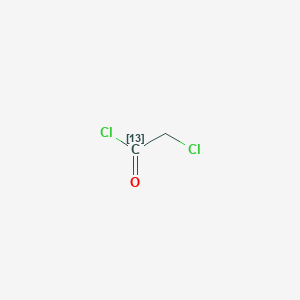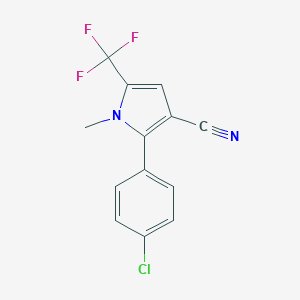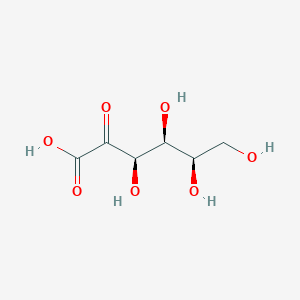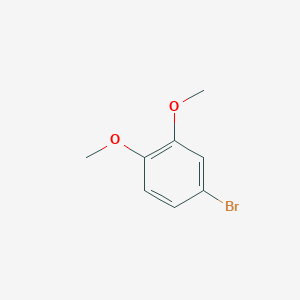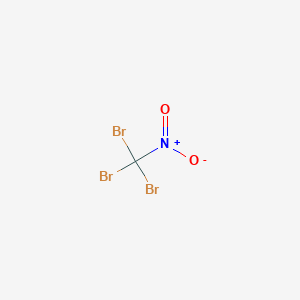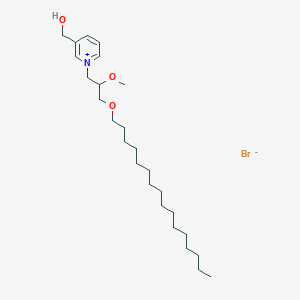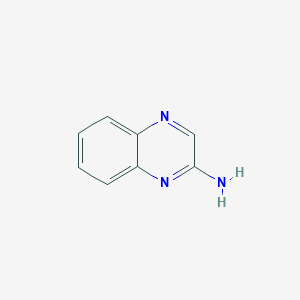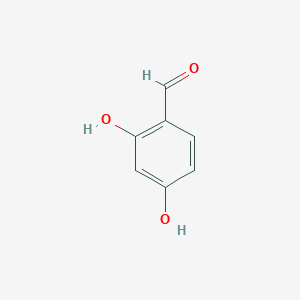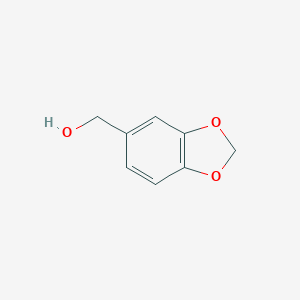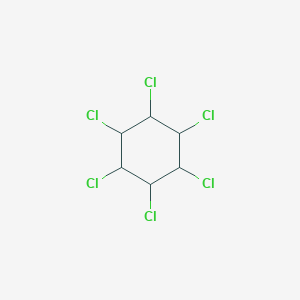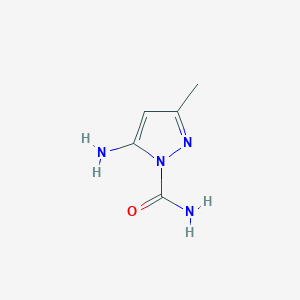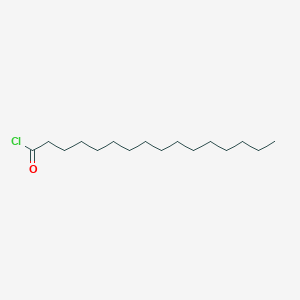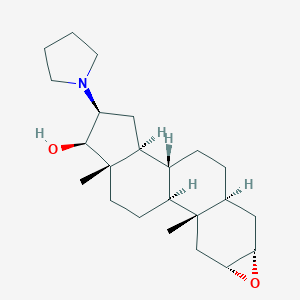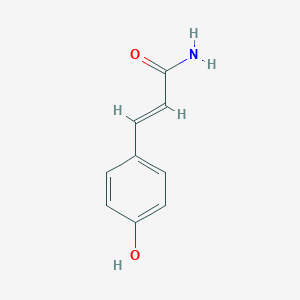
4-羟基肉桂酰胺
描述
4-Hydroxycinnamamide is a compound that belongs to the class of phenylpropanoids . It appears as a powder and has a molecular formula of C9H9NO2 . It has been found to have antioxidant activity and its derivatives are specific inhibitors of tyrosine-specific protein kinases .
Synthesis Analysis
4-Hydroxycinnamamide can be synthesized from glucose in Escherichia coli by introducing a combination of four genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . Another method involves the coupling of the corresponding 4-hydroxycinnamic acids with N, O-dimethylhydroxylamine, followed by selective reduction with diisobutylaluminum hydride .
Molecular Structure Analysis
The molecular formula of 4-Hydroxycinnamamide is C9H9NO2, and it has an average mass of 163.173 Da and a monoisotopic mass of 163.063324 Da .
Physical And Chemical Properties Analysis
4-Hydroxycinnamamide is a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 163.2 .
科学研究应用
合成和抗氧化活性
已合成4-羟基肉桂酰胺并评估其抗氧化性能。研究表明,某些4-羟基肉桂酰胺衍生物表现出强烈的抑制脂质过氧化和显著的自由基清除活性,表明它们作为抗氧化剂的潜力(Jung et al., 2002)。
抗癌潜力
研究已确定N-羟基肉桂酰胺衍生物并评估其对各种癌细胞系(包括乳腺癌)的抗癌潜力。该组化合物中的某些化合物已显示出对癌细胞的强效活性,表明在癌症治疗中可能发挥作用(Shukla et al., 2018)。
组蛋白去乙酰化酶抑制
基于N-羟基肉桂酰胺的化合物已被开发为组蛋白去乙酰化酶抑制剂(HDACIs),在抗肿瘤活性方面显示出有希望的结果。这些化合物在抑制HDACs方面表现出选择性和效力,使它们成为癌症治疗的潜在候选药物(Li et al., 2014)。
植物免疫和农业
对植物中的羟基肉桂酸酰胺途径的研究突出了其在植物与病原体相互作用和植物防御中的作用。这些发现对农业应用具有重要意义,特别是在增强作物对疾病的抵抗力方面(Liu et al., 2022)。
腐蚀抑制
已对钕4-羟基肉桂酸盐作为钢在NaCl溶液中的腐蚀抑制剂进行了研究。该化合物有效地抑制了腐蚀,表明在材料科学和工程中可能有应用(Nam et al., 2014)。
脂质代谢
对4-羟基肉桂酸盐的研究表明,它能够降低血浆和肝脏脂质而不改变抗氧化酶活性。这表明在脂质代谢和相关疾病研究中可能有应用(Lee et al., 2003)。
未来方向
Research on 4-Hydroxycinnamamide and its derivatives has shown promising results in the field of medicine. For instance, a novel series of histone deacetylase inhibitors combining N-hydroxycinnamamide bioactive fragment and indole bioactive fragment was designed and synthesized, exhibiting promising total HDACs inhibitory activity and in vitro antiproliferative activities .
属性
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMLJOHWFORNLY-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycinnamamide | |
CAS RN |
194940-15-3 | |
| Record name | 2-Propenamide, 3-(4-hydroxyphenyl)-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194940153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PROPENAMIDE, 3-(4-HYDROXYPHENYL)-, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA6QNK95YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

